Glycocholic Acid-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

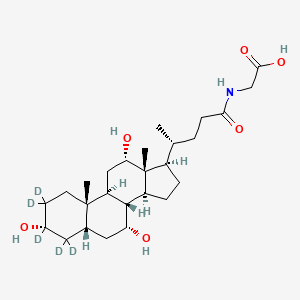

Fórmula molecular |

C26H43NO6 |

|---|---|

Peso molecular |

470.7 g/mol |

Nombre IUPAC |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2,16D |

Clave InChI |

RFDAIACWWDREDC-IYHMEHENSA-N |

SMILES isomérico |

[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)([2H])[2H])O |

SMILES canónico |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Glycocholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Glycocholic Acid-d5, a deuterated internal standard crucial for accurate quantification of glycocholic acid in various biological matrices. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics.

Introduction

Glycocholic acid is a primary conjugated bile acid formed in the liver through the conjugation of cholic acid with glycine (B1666218). It plays a vital role in the emulsification and absorption of dietary fats and lipids. Accurate measurement of glycocholic acid levels is essential for diagnosing and monitoring hepatobiliary diseases. This compound, with its five deuterium (B1214612) atoms, serves as an ideal internal standard for mass spectrometry-based quantification, offering similar chemical and physical properties to the endogenous analyte but with a distinct mass-to-charge ratio. This guide details the synthetic route to obtain this compound and the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of deuterated precursors followed by a coupling reaction and purification. The primary route involves the synthesis of deuterated cholic acid and deuterated glycine, which are then conjugated to form the final product.

Synthesis of Precursors

2.1.1. Synthesis of Cholic Acid-d4 (2,2,4,4-tetradeutero-cholic acid)

A common method for the deuteration of cholic acid involves base-catalyzed hydrogen-deuterium exchange at the alpha positions to the keto groups of a 3,7,12-triketo intermediate.

Experimental Protocol:

-

Oxidation of Cholic Acid: Cholic acid is oxidized to 3,7,12-triketocholanic acid using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Deuteration: The resulting 3,7,12-triketocholanic acid is subjected to base-catalyzed deuteration using a deuterated solvent such as deuterium oxide (D₂O) with a base like sodium deuteroxide (NaOD). The reaction is typically heated to facilitate the exchange of the enolizable protons at the C-2 and C-4 positions for deuterium.

-

Reduction: The deuterated 3,7,12-triketocholanic acid is then reduced back to cholic acid-d4 using a reducing agent like sodium borohydride (B1222165) in an appropriate solvent. This step regenerates the hydroxyl groups at the 3, 7, and 12 positions.

-

Purification: The final product, Cholic Acid-d4, is purified by recrystallization or column chromatography.

2.1.2. Synthesis of Glycine-d5

Glycine-d5 can be synthesized through various methods, including the Strecker synthesis using deuterated reagents or by H-D exchange reactions.

Experimental Protocol (Strecker Synthesis Adaptation):

-

Reaction of Deuterated Formaldehyde (B43269) and Potassium Cyanide: Deuterated formaldehyde (D₂CO) is reacted with potassium cyanide in the presence of deuterated ammonium (B1175870) chloride (ND₄Cl) in D₂O.

-

Hydrolysis: The resulting aminonitrile is then hydrolyzed with a strong acid (e.g., DCl in D₂O) to yield Glycine-d5.

-

Purification: The Glycine-d5 is isolated and purified by crystallization.

Coupling of Cholic Acid-d4 and Glycine-d5

The conjugation of Cholic Acid-d4 and Glycine-d5 is typically achieved via an amide bond formation. The mixed anhydride (B1165640) method is a widely used and effective approach.[1][2]

Experimental Protocol (Mixed Anhydride Method):

-

Activation of Cholic Acid-d4: Cholic Acid-d4 is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or dioxane). A tertiary amine (e.g., triethylamine) is added, followed by the dropwise addition of a chloroformate (e.g., ethyl chloroformate) at a low temperature (e.g., 0-5 °C) to form the mixed anhydride.

-

Coupling Reaction: A solution of Glycine-d5, dissolved in an appropriate solvent (e.g., aqueous sodium hydroxide), is added to the mixed anhydride solution. The reaction mixture is stirred and allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the molecule and the positions of the deuterium labels. Both ¹H and ¹³C NMR are employed.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled glycocholic acid, with the key difference being the absence of signals corresponding to the five protons on the glycine moiety. The characteristic signals for the cholic acid backbone will remain.

| Assignment | Unlabeled Glycocholic Acid (δ, ppm) | Expected this compound (δ, ppm) |

| H-18 (CH₃) | ~0.68 (s) | ~0.68 (s) |

| H-19 (CH₃) | ~0.92 (s) | ~0.92 (s) |

| H-21 (CH₃) | ~0.99 (d) | ~0.99 (d) |

| H-3 | ~3.45 (m) | ~3.45 (m) |

| H-7 | ~3.85 (m) | ~3.85 (m) |

| H-12 | ~3.98 (m) | ~3.98 (m) |

| Glycine-CH₂ | ~3.8-4.0 (d) | Absent |

| Glycine-NH | ~8.0 (t) | Absent or significantly reduced |

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will also be similar to the unlabeled standard. The carbon atoms of the glycine moiety will show altered signals due to the C-D coupling, appearing as multiplets with significantly lower intensity.[3][4]

| Assignment | Unlabeled Glycocholic Acid (δ, ppm) | Expected this compound (δ, ppm) |

| C-18 | ~12.5 | ~12.5 |

| C-19 | ~22.8 | ~22.8 |

| C-21 | ~17.4 | ~17.4 |

| C-3 | ~71.8 | ~71.8 |

| C-7 | ~68.4 | ~68.4 |

| C-12 | ~73.1 | ~73.1 |

| Glycine-CH₂ | ~41.5 | Multiplet, reduced intensity |

| Glycine-C=O | ~176.0 | ~176.0 |

| Cholic Acid-C=O | ~174.5 | ~174.5 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Expected Mass Spectral Data:

-

Molecular Weight: The theoretical molecular weight of this compound (C₂₆H₃₈D₅NO₆) is approximately 470.65 g/mol .

-

Mass Spectrum: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at m/z 469.64.

-

MS/MS Fragmentation: The fragmentation pattern will be similar to unlabeled glycocholic acid, with key fragments showing a mass shift corresponding to the deuterium labels. A characteristic fragment for glycine-conjugated bile acids is the loss of the glycine moiety, resulting in a fragment ion corresponding to the cholic acid backbone.[5]

| Unlabeled Fragment Ion (m/z) | Description | Expected d5-Fragment Ion (m/z) |

| 464.3 | [M-H]⁻ | 469.3 |

| 389.3 | [M-H - C₂H₄NO₂]⁻ | 389.3 |

| 74.0 | [Glycine-H]⁻ | 78.0 |

Experimental Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Infusion and Ionization: Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in negative ion mode.

-

Data Acquisition: Acquire full scan mass spectra and product ion spectra (MS/MS) of the parent ion.

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the synthesized this compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol for HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, more commonly, coupled with a mass spectrometer (LC-MS).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Injection and Analysis: Inject the sample and run the gradient method to separate the product from any impurities. Purity is determined by the peak area percentage.

Data Summary

The following tables summarize the key physicochemical and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₃₈D₅NO₆ |

| Molecular Weight | ~470.65 g/mol |

| CAS Number | 2170091-95-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Table 2: Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (ppm) | Signals for cholic acid backbone present; signals for glycine moiety absent. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for cholic acid backbone present; glycine carbons show multiplets with reduced intensity. |

| HRMS (ESI-) | [M-H]⁻ (m/z) | ~469.64 |

| MS/MS (ESI-) | Key Fragments (m/z) | ~389.3, ~78.0 |

| HPLC | Purity | ≥98% |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The successful synthesis of this deuterated internal standard is critical for the development of robust and accurate analytical methods for the quantification of glycocholic acid in biological research and clinical settings. The provided protocols and expected analytical data will serve as a valuable resource for researchers in this field.

References

- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Deuterated Glycocholic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of deuterated glycocholic acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Introduction

Glycocholic acid, a primary conjugated bile acid, plays a crucial role in the emulsification and absorption of fats in the intestine. Its deuterated analogue, most commonly glycocholic acid-d4, serves as an invaluable tool in metabolic research and clinical diagnostics, primarily as an internal standard for mass spectrometry-based quantification of endogenous bile acids. Understanding the physicochemical properties of deuterated glycocholic acid is essential for its accurate application in these fields. This guide summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its biological context and analytical workflows.

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the known and estimated physicochemical properties of both glycocholic acid and its deuterated form (glycocholic acid-d4).

| Property | Glycocholic Acid | Deuterated Glycocholic Acid (d4) | Reference |

| Molecular Formula | C₂₆H₄₃NO₆ | C₂₆H₃₉D₄NO₆ | [1] |

| Molecular Weight | 465.62 g/mol | 469.65 g/mol | [1] |

| pKa (Carboxylic Acid) | ~3.8 - 4.4 | Estimated to be slightly higher than the non-deuterated form (e.g., ~3.85 - 4.45) | [2][3] |

| Critical Micelle Concentration (CMC) | 7.1 mM | Expected to be similar to the non-deuterated form | [4][5] |

| Solubility (in DMSO) | Soluble | 10 mg/mL | [1] |

| Solubility (in Ethanol) | Soluble | 1 mg/mL | [1] |

| Solubility (in DMF) | Not specified | 10 mg/mL | [1] |

| Solubility (in DMSO:PBS (pH 7.2) (1:4)) | Not specified | 0.2 mg/mL | [1] |

Note: The pKa of deuterated glycocholic acid is an estimation. Studies on other deuterated carboxylic acids have shown that deuterium (B1214612) substitution on the carbon backbone can slightly decrease the acidity (increase the pKa)[2][3]. The effect on the CMC is expected to be minimal but has not been experimentally determined.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, characterization, and analysis of deuterated glycocholic acid.

Synthesis of Deuterated Glycocholic Acid (d4)

A detailed, step-by-step synthesis protocol for glycocholic acid-d4 is not widely published. However, it can be reasonably synthesized by adapting established methods for the synthesis of non-deuterated glycocholic acid, using a deuterated starting material. A plausible synthetic route is the conjugation of cholic acid with deuterated glycine (B1666218) (glycine-d4).

Materials:

-

Cholic acid

-

Glycine-d4 ethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Activation of Cholic Acid: Dissolve cholic acid in anhydrous DCM. Add DCC and DMAP to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid group.

-

Conjugation: Add glycine-d4 ethyl ester hydrochloride to the reaction mixture. Stir the reaction at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude ethyl glycocholate-d4.

-

Hydrolysis: Dissolve the crude ethyl glycocholate-d4 in a mixture of ethanol (B145695) and 1M NaOH. Stir the solution at room temperature for 4-6 hours to hydrolyze the ester.

-

Purification: Acidify the reaction mixture with 1M HCl to precipitate the deuterated glycocholic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Characterization of Deuterated Glycocholic Acid

Objective: To confirm the structure and isotopic labeling of deuterated glycocholic acid.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized deuterated glycocholic acid in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of proton signals at the positions where deuterium has been incorporated (in this case, on the glycine moiety) confirms successful deuteration.

-

The characteristic peaks of the cholic acid steroid backbone should be present. The chemical shifts for the protons of the non-deuterated glycocholic acid can be found in the Human Metabolome Database (HMDB)[6][7].

¹³C NMR Analysis:

-

Acquire a standard ¹³C NMR spectrum.

-

The carbon signals of the steroid backbone should be consistent with those of non-deuterated glycocholic acid.

-

The carbon signals of the deuterated glycine moiety may show characteristic splitting patterns due to C-D coupling.

Objective: To confirm the molecular weight and isotopic purity of deuterated glycocholic acid.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the synthesized deuterated glycocholic acid in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or inject it onto a liquid chromatography column for separation prior to MS analysis.

-

Acquire the mass spectrum in negative ion mode, as bile acids readily form [M-H]⁻ ions.

-

The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of glycocholic acid-d4 (469.65 g/mol ).

-

The isotopic distribution of the molecular ion peak can be used to assess the isotopic purity of the synthesized compound.

-

Tandem mass spectrometry (MS/MS) can be performed to confirm the structure by analyzing the fragmentation pattern. The fragmentation of glycocholic acid typically involves the cleavage of the amide bond, resulting in a fragment ion corresponding to the deprotonated glycine or the steroid moiety[8][9]. The mass of the glycine fragment will be shifted due to deuteration.

Determination of Physicochemical Properties

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in deuterated glycocholic acid.

Materials:

-

Deuterated glycocholic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a calibrated electrode

Procedure:

-

Prepare a solution of deuterated glycocholic acid of known concentration in deionized water containing a fixed concentration of KCl (e.g., 0.1 M) to maintain constant ionic strength.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Objective: To determine the concentration at which deuterated glycocholic acid molecules self-assemble into micelles.

Instrumentation: Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

Materials:

-

Deuterated glycocholic acid

-

Deionized water

Procedure:

-

Prepare a series of solutions of deuterated glycocholic acid in deionized water with increasing concentrations.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the concentration of deuterated glycocholic acid.

-

The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the point of inflection, where the surface tension becomes relatively constant[10].

Signaling Pathways and Experimental Workflows

Bile Acid Signaling Pathways

Glycocholic acid, like other bile acids, acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). Deuteration is not expected to significantly alter these signaling pathways, but deuterated glycocholic acid can be used as a tracer to study their dynamics.

Caption: Bile acid signaling through FXR and TGR5 pathways.

Experimental Workflow for Bile Acid Analysis using LC-MS

Deuterated glycocholic acid is commonly used as an internal standard in the quantitative analysis of bile acids from biological samples by liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for bile acid analysis using deuterated internal standards.

Logical Relationship: Effect of Deuteration on pKa

The substitution of hydrogen with deuterium can have a subtle but measurable effect on the acidity of a carboxylic acid. This is known as a secondary isotope effect.

Caption: Logical relationship of deuteration's effect on pKa.

Conclusion

Deuterated glycocholic acid is a critical tool in biomedical research, particularly in the field of metabolomics. While its physicochemical properties are largely similar to its non-deuterated counterpart, subtle differences, such as a slightly higher pKa, are expected due to isotopic effects. This guide provides a foundational understanding of these properties, along with detailed experimental protocols for their characterization and analysis. The provided diagrams offer a visual aid to comprehend the associated biological and analytical processes. Further experimental investigation is warranted to precisely quantify all physicochemical parameters of deuterated glycocholic acid and to explore any potential impact of deuteration on its biological activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. deepdyve.com [deepdyve.com]

- 4. Glycolic acid(79-14-1) 1H NMR spectrum [chemicalbook.com]

- 5. Calcium caseinate - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000138) [hmdb.ca]

- 7. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanoscience.com [nanoscience.com]

The Sentinel of Accuracy: Glycocholic Acid-d5 in Modern Bile Acid Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, the precise quantification of bile acids is paramount to understanding their multifaceted roles in health and disease. From their classical functions in lipid digestion to their emerging roles as signaling molecules in complex metabolic pathways, the ability to accurately measure bile acid concentrations in biological matrices is a cornerstone of progress.[1][2][3][4][5][6][7] Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry, and among them, Glycocholic Acid-d5 (GCA-d5) has emerged as a critical component for ensuring the accuracy and reliability of bile acid profiling. This technical guide provides a comprehensive overview of the role of GCA-d5 in bile acid metabolism studies, detailing its application, experimental protocols, and the interpretation of quantitative data.

The Foundational Role of Isotope Dilution Mass Spectrometry

The gold standard for bile acid quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This powerful analytical technique offers high sensitivity and specificity, allowing for the simultaneous measurement of a wide array of bile acid species.[8][9][11] However, the accuracy of LC-MS/MS can be compromised by several factors, including matrix effects, variations in extraction efficiency, and instrument response fluctuations.

To overcome these challenges, the principle of isotope dilution is employed. This involves the addition of a known amount of a stable isotope-labeled version of the analyte—the internal standard (IS)—to the sample at the earliest stage of preparation.[12][13] Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer.[14] Any variations in the analytical process will affect the analyte and the internal standard proportionally. By measuring the ratio of the endogenous analyte to its labeled internal standard, precise and accurate quantification can be achieved.

This compound, a deuterated analog of Glycocholic Acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart and is often used in a cocktail of labeled bile acids to quantify a broader panel.[8][15][16]

Core Applications of this compound

The primary application of this compound is as an internal standard in LC-MS/MS-based methods for the quantitative analysis of bile acids in a variety of biological samples, including:

-

Serum and Plasma: For assessing systemic bile acid profiles in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cholestasis.[8][9][17]

-

Liver Tissue: To investigate hepatic bile acid metabolism and the effects of drug-induced liver injury (DILI).[11]

-

Urine and Feces: To study the enterohepatic circulation and the influence of the gut microbiome on bile acid transformation.[18]

These studies are crucial in drug development to assess the potential for drug-induced alterations in bile acid homeostasis, a key indicator of hepatotoxicity.

Experimental Protocols: A Detailed Methodology

The following section outlines a typical experimental workflow for the quantification of bile acids using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[8][9][10][11][19][20]

Sample Preparation (Protein Precipitation)

The goal of sample preparation is to extract the bile acids from the biological matrix while removing interfering substances like proteins.

-

Materials:

-

Biological sample (e.g., 50 µL of serum or plasma)

-

Internal Standard (IS) working solution containing this compound and other deuterated bile acids in methanol.

-

Ice-cold acetonitrile (B52724).

-

Centrifuge.

-

-

Procedure:

-

To 50 µL of the serum or plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Vortex the mixture briefly.

-

Add 140-800 µL of ice-cold acetonitrile to precipitate the proteins.[10][19]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. In some protocols, the supernatant is dried down under nitrogen and reconstituted in the initial mobile phase.[10]

-

Liquid Chromatography Separation

Chromatographic separation is essential to resolve the various bile acid isomers and isobars before they enter the mass spectrometer.

-

Instrumentation:

-

An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A reverse-phase C18 column (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm).[8]

-

-

Mobile Phases:

-

Mobile Phase A: An aqueous solution, often containing additives like ammonium (B1175870) acetate (B1210297) and formic or acetic acid to improve ionization. A common composition is 1 mM ammonium acetate and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water.[8]

-

Mobile Phase B: An organic solvent mixture, such as 0.1% acetic acid in methanol:acetonitrile:2-propanol.[8]

-

-

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases. This allows for the separation of bile acids based on their polarity. A representative gradient is shown in the table below.

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 - 2.0 | 0.3 | 0 |

| 2.0 - 20.0 | 0.3 | 0 - 100 |

| 20.0 - 28.5 | 0.5 | 100 |

This is an example gradient and should be optimized for the specific column and bile acids of interest.[8]

Mass Spectrometry Detection

The mass spectrometer detects and quantifies the bile acids as they elute from the LC column.

-

Instrumentation:

-

A triple quadrupole mass spectrometer.

-

An electrospray ionization (ESI) source, typically operated in negative ion mode for bile acid analysis.[8]

-

-

Detection Mode:

-

Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used for quantification. In MRM, the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition for each bile acid and its corresponding internal standard.

-

-

MRM Transitions: The specific m/z transitions for Glycocholic Acid and its deuterated internal standard are optimized for maximum signal intensity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glycocholic Acid (GCA) | 464.28 | 74.00 |

| This compound (GCA-d5) | 468.28 | 74.00 |

Note: The precursor ion for GCA-d5 may vary depending on the specific labeling pattern. The product ion at m/z 74 corresponds to the glycine (B1666218) moiety.[9]

Quantitative Data and Method Validation

A robust LC-MS/MS method for bile acid analysis must be thoroughly validated to ensure its accuracy and reliability. Key validation parameters are summarized below, with typical values reported in the literature.

| Validation Parameter | Description | Typical Performance |

| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | > 0.99[9][20] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.25 - 10 nM[18] |

| Precision (%CV) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | < 15% (typically < 10%)[9][18] |

| Accuracy (% Recovery) | The closeness of the mean test results obtained by the method to the true value. | 85 - 115%[9][18] |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. Assessed by comparing the response of an analyte in matrix to its response in a clean solvent. | Minimized by the use of a stable isotope-labeled internal standard. |

| Recovery | The efficiency of the extraction process. | Serum/Plasma: ~88%, Urine: ~93%[18] |

Visualizing Bile Acid Metabolism and Experimental Workflows

To better understand the context in which this compound is utilized, the following diagrams illustrate a simplified bile acid synthesis pathway and a typical experimental workflow for bile acid analysis.

Caption: Simplified pathway of primary bile acid synthesis and metabolism.

References

- 1. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]

- 2. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. allergyresearchgroup.com [allergyresearchgroup.com]

- 5. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 11. mdpi.com [mdpi.com]

- 12. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texilajournal.com [texilajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Theoretic Application of Glycocholic Acid-d5 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical application of Glycocholic Acid-d5 as a tracer for metabolic flux analysis (MFA), particularly focusing on bile acid biosynthesis and dynamics. While deuterated bile acids are predominantly utilized as internal standards for quantification, this document outlines a framework for their potential use in tracer studies to elucidate the flux through key metabolic pathways.

Introduction: Metabolic Flux Analysis and Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope (a "tracer"), researchers can track the movement of atoms through metabolic pathways.[2][3] This provides a dynamic view of cellular metabolism that endpoint metabolite concentrations alone cannot offer.[4] Commonly used stable isotopes include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[2][5]

Glycocholic acid is a primary conjugated bile acid, synthesized in the liver through the conjugation of cholic acid with the amino acid glycine.[2][6] Cholic acid itself is a product of cholesterol catabolism.[6] Deuterated forms of glycocholic acid, such as this compound, are commercially available and are typically used as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of their unlabeled counterparts.[7][8] This guide, however, will explore the prospective use of this compound as a tracer to measure the flux of bile acid synthesis and turnover.

Theoretical Framework: this compound as a Tracer

The introduction of this compound into a biological system, either in vivo or in vitro, can theoretically be used to trace the dynamics of the bile acid pool. By monitoring the rate of its disappearance and the appearance of its metabolites, it is possible to estimate the flux of bile acid transformation and excretion.

The primary metabolic pathway of interest for tracing with this compound is its enterohepatic circulation and subsequent metabolism by the gut microbiota. In the intestine, gut bacteria can deconjugate glycocholic acid back to cholic acid and glycine.[9] Cholic acid can then be further metabolized by gut bacteria into secondary bile acids, such as deoxycholic acid.[9]

By administering a known amount of this compound and subsequently measuring the concentrations of the labeled tracer and its downstream metabolites over time, researchers can model the kinetics of these processes. This allows for the calculation of the rate of deconjugation and the rate of conversion to secondary bile acids, providing a measure of metabolic flux through these pathways.

Proposed Experimental Protocols

The following are proposed experimental protocols for a theoretical study using this compound as a tracer. These protocols are based on established methodologies for bile acid analysis and in vivo metabolic studies.

In Vivo Administration and Sample Collection (Animal Model)

-

Animal Acclimation: House animals (e.g., mice or rats) in metabolic cages for a period of acclimatization (e.g., 7 days) to allow for controlled diet and sample collection.

-

Tracer Administration: Administer a single bolus of this compound, dissolved in a suitable vehicle, via oral gavage or intravenous injection. The dosage should be determined based on preliminary studies to ensure detectable levels without perturbing the natural bile acid pool.

-

Sample Collection: Collect blood, feces, and urine samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-administration.

-

Sample Processing:

-

Blood: Centrifuge to separate plasma and store at -80°C.

-

Feces and Urine: Homogenize and extract bile acids using an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

-

-

Sample Analysis: Analyze the samples for the concentrations of this compound and its relevant unlabeled and deuterated metabolites using LC-MS/MS.

In Vitro Incubation with Gut Microbiota

-

Microbiota Culture: Culture fecal samples from the subject of interest under anaerobic conditions to enrich for gut microbiota.

-

Tracer Incubation: Spike the culture medium with a known concentration of this compound.

-

Time-Course Sampling: Collect aliquots of the culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Extraction: Quench metabolic activity and extract bile acids from the culture medium.

-

LC-MS/MS Analysis: Quantify the disappearance of this compound and the appearance of its deconjugated and metabolized products.

LC-MS/MS Analysis of Bile Acids

-

Sample Preparation: Perform a protein precipitation of plasma samples or a solid-phase extraction of fecal/urine extracts to isolate bile acids.[7][10] Add a different deuterated bile acid (e.g., Glycocholic Acid-d4) as an internal standard for quantification.[7]

-

Chromatographic Separation: Use a C18 reverse-phase column to separate the different bile acid species.[10][11] A gradient elution with a mobile phase consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile (B52724) is typically employed.[11]

-

Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of each bile acid.[10][11]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation.

Table 1: MRM Transitions for Bile Acid Analysis

| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) | Collision Energy (eV) |

| Glycocholic Acid | 464.3 | 74.1 | 35 |

| This compound | 469.3 | 74.1 | 35 |

| Cholic Acid | 407.3 | 343.3 | 20 |

| Cholic Acid-d5 | 412.3 | 348.3 | 20 |

| Deoxycholic Acid | 391.3 | 345.3 | 20 |

| Deoxycholic Acid-d5 | 396.3 | 350.3 | 20 |

Table 2: Hypothetical Time-Course Concentration of this compound and its Metabolites in Plasma (ng/mL)

| Time (hours) | This compound | Cholic Acid-d5 | Deoxycholic Acid-d5 |

| 0 | 0 | 0 | 0 |

| 1 | 150.2 | 10.5 | 1.2 |

| 2 | 125.8 | 25.3 | 5.8 |

| 4 | 89.4 | 42.1 | 15.6 |

| 8 | 45.1 | 58.7 | 28.9 |

| 12 | 20.3 | 65.4 | 35.7 |

| 24 | 5.1 | 40.2 | 22.1 |

| 48 | <1.0 | 15.8 | 8.9 |

| 72 | <1.0 | 5.2 | 2.5 |

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows.

Conclusion

While the primary application of this compound in metabolic research is as an internal standard, its potential as a tracer for metabolic flux analysis of bile acid pathways presents an exciting, albeit theoretical, frontier. The methodologies outlined in this guide provide a foundational framework for designing and executing studies to explore this application. Such research could provide valuable insights into the dynamics of bile acid metabolism in health and disease, with implications for drug development and our understanding of metabolic regulation. Further validation and refinement of these proposed protocols will be essential to establish this compound as a reliable tracer for metabolic flux analysis.

References

- 1. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Glycocholic acid - Wikipedia [en.wikipedia.org]

- 4. In vivo and vitro studies on formation of bile acids in patients with Zellweger syndrome. Evidence that peroxisomes are of importance in the normal biosynthesis of both cholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Understanding Bile Acid Metabolism - MetwareBio [metwarebio.com]

- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Investigating Liver Disease Models with Glycocholic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Glycocholic Acid-d5 (GCA-d5) in the investigation of liver disease models. Glycocholic acid (GCA), a primary conjugated bile acid, has been implicated in the progression of liver diseases, particularly cholestatic liver injury and fibrosis. Its deuterated stable isotope, GCA-d5, serves as a powerful tool for researchers, primarily as an internal standard for accurate quantification of endogenous bile acids and as a tracer to study bile acid metabolism and transport in vivo and in vitro. This guide details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows to facilitate the design and implementation of studies utilizing GCA-d5.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of glycocholic acid in various liver disease models.

Table 1: In Vitro Effects of Glycocholic Acid on Hepatic Stellate Cells (HSCs)

| Parameter | Cell Type | GCA Concentration | Observed Effect | Citation |

| Proliferation | Rat HSCs | >25 µmol/L | 2.5- to 3-fold increase | [1][2] |

| Proliferation | Quiescent Primary Rat HSCs | Not specified, but used hydrophobic bile acids including a GCA derivative | Stimulation of HSC proliferation | [3] |

| Apoptosis | Rat HSCs | Up to 200 µmol/L | No induction of apoptosis | [1][2] |

Table 2: In Vivo and In Vitro Effects of Glycocholic Acid on Hepatocytes and Liver Fibrosis

| Model System | Treatment | Biomarker/Endpoint | Quantitative Change | Citation |

| Bile Duct Ligation (BDL) Mouse Model | GCA administration | Liver Fibrosis | Aggravation of fibrosis | [4] |

| Mouse Primary Hepatocytes | Glycocholic Acid | Secretion of Connective Tissue Growth Factor (CTGF) | Strongest promotion compared to other bile acids | [4] |

| Rat Primary Hepatocytes | Glycocholic Acid | Secretion of Connective Tissue Growth Factor (CTGF) | Strongest promotion compared to other bile acids | [4] |

| HepaRG Cells | Glycocholic Acid | Secretion of Connective Tissue Growth Factor (CTGF) | Strongest promotion compared to other bile acids | [4] |

Table 3: Common Biomarkers in Liver Fibrosis Assessment

| Biomarker Category | Examples | Relevance to Liver Fibrosis |

| Direct Markers of ECM Turnover | Procollagen type I and III peptides (PINP, PIIINP), Hyaluronic Acid (HA), TIMP-1, MMPs | Reflect the deposition and degradation of the extracellular matrix. |

| Indirect Markers of Liver Function | ALT, AST, Alkaline Phosphatase (ALP), Bilirubin, Platelet count | Indicate liver damage and dysfunction, which are associated with fibrosis progression. |

| Cytokines and Growth Factors | Transforming Growth Factor-β1 (TGF-β1), Platelet-Derived Growth Factor (PDGF), Connective Tissue Growth Factor (CTGF) | Key signaling molecules that drive the activation of hepatic stellate cells and fibrogenesis. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the investigation of liver disease models with glycocholic acid and the use of its deuterated form.

Protocol 1: In Vivo Cholestatic Liver Fibrosis Model - Bile Duct Ligation (BDL) and GCA Administration

This protocol describes the induction of cholestatic liver fibrosis in mice via bile duct ligation, followed by the administration of GCA to investigate its effects on disease progression.[4][5][6][7][8][9]

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Glycocholic Acid (GCA)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Sutures (e.g., 6-0 silk)

-

Saline

-

Olive oil (for CCl4 model comparison if needed)

Procedure:

-

Animal Preparation: Anesthetize the mice using isoflurane. Shave the abdominal area and sterilize with 70% ethanol.

-

Surgical Procedure (BDL): Make a midline laparotomy incision to expose the abdominal cavity. Carefully locate the common bile duct. Ligate the bile duct in two locations with 6-0 silk sutures. For sham-operated controls, perform the same procedure without ligating the duct.

-

Post-Operative Care: Close the abdominal incision in layers. Provide post-operative analgesia and allow the animals to recover with free access to food and water.

-

GCA Administration: Following recovery from surgery, administer GCA to the experimental group. The route of administration (e.g., oral gavage, dietary mixing) and dosage should be determined based on the specific research question. A typical duration for fibrosis development in the BDL model is 3-4 weeks.[7]

-

Sample Collection: At the end of the experimental period, euthanize the mice and collect blood (for serum biomarker analysis) and liver tissue.

-

Analysis:

-

Histology: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) and Sirius Red/Masson's trichrome to assess liver injury and collagen deposition.

-

Biomarker Analysis: Use serum to measure levels of liver enzymes (ALT, AST, ALP) and bilirubin.

-

Gene and Protein Expression: Snap-freeze liver tissue in liquid nitrogen for subsequent analysis of profibrotic markers (e.g., CTGF, α-SMA, Collagen I) by qPCR and Western blotting.

-

Protocol 2: In Vitro Hepatocyte Treatment with GCA

This protocol details the treatment of primary hepatocytes with GCA to study its direct effects on cellular signaling and gene expression.[10][11][12]

Materials:

-

Primary mouse or rat hepatocytes, or hepatocyte-like cell lines (e.g., HepaRG)

-

Cell culture medium (e.g., Williams' Medium E) and supplements

-

Glycocholic Acid (GCA) stock solution

-

Plates for cell culture (e.g., collagen-coated 6-well plates)

-

Reagents for RNA extraction, cDNA synthesis, and qPCR

-

Reagents for protein extraction and Western blotting

-

ELISA kits for secreted proteins (e.g., CTGF)

Procedure:

-

Cell Seeding: Plate primary hepatocytes or HepaRG cells on collagen-coated plates at an appropriate density and allow them to attach and form a monolayer.

-

GCA Treatment: Prepare different concentrations of GCA in the cell culture medium. After the cells have stabilized, replace the medium with the GCA-containing medium. Include a vehicle control (medium without GCA). Incubate for the desired time period (e.g., 24, 48 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure the concentration of secreted proteins like CTGF using ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein extraction.

-

-

Analysis:

-

Gene Expression: Extract total RNA, synthesize cDNA, and perform qPCR to analyze the expression of target genes (e.g., Ctgf, Acta2, Col1a1).

-

Protein Analysis: Perform Western blotting on cell lysates to analyze the protein levels and activation (phosphorylation) of signaling molecules in pathways of interest (e.g., YAP, TEAD).

-

Protocol 3: Quantitative Analysis of Bile Acids using LC-MS/MS with GCA-d5 as an Internal Standard

This protocol provides a general workflow for the quantification of GCA and other bile acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with GCA-d5 as an internal standard to ensure accuracy and precision.[13][14][15][16][17]

Materials:

-

Biological samples (serum, plasma, liver tissue homogenate)

-

This compound (GCA-d5) internal standard solution

-

Acetonitrile (B52724) (ACN) or methanol (B129727) for protein precipitation

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of serum or plasma, add a known amount of GCA-d5 internal standard solution.

-

Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve separation of GCA from other bile acids and potential interferences.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for GCA and GCA-d5.

-

GCA transition (example): m/z 464.3 → 74.1

-

GCA-d5 transition (example): m/z 469.3 → 74.1

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of GCA standard spiked with a constant concentration of GCA-d5.

-

Calculate the peak area ratio of the analyte (GCA) to the internal standard (GCA-d5) for both the standards and the unknown samples.

-

Determine the concentration of GCA in the samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 4: Representative In Vivo Stable Isotope Tracer Study with GCA-d5

This protocol outlines a general approach for using GCA-d5 as a tracer to study its metabolism and distribution in a liver disease model. This is a representative protocol as specific studies may require modifications.[18][19][20][21][22]

Materials:

-

Animal model of liver disease (e.g., BDL mice) and control animals

-

Sterile this compound (GCA-d5) solution for injection/infusion

-

Intravenous catheters (for infusion studies)

-

Blood collection tubes

-

Equipment for tissue harvesting and processing

Procedure:

-

Tracer Administration:

-

Bolus Injection: Administer a single dose of GCA-d5 via intravenous or intraperitoneal injection.

-

Primed-Continuous Infusion: For steady-state analysis, administer an initial bolus of GCA-d5 followed by a continuous infusion at a constant rate.

-

-

Time-Course Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes). At the final time point, euthanize the animals and rapidly collect liver, bile, and other tissues of interest. Snap-freeze all samples immediately in liquid nitrogen.

-

Sample Processing: Process the collected plasma and tissue homogenates as described in Protocol 3, without the addition of GCA-d5 as an internal standard during sample preparation (as it is the tracer being measured). A different deuterated bile acid could be used as an internal standard for the analysis.

-

LC-MS/MS Analysis: Analyze the samples to measure the concentration and isotopic enrichment of GCA-d5 and its potential metabolites.

-

Data Analysis and Modeling:

-

Calculate the isotopic enrichment of GCA-d5 in different tissues over time.

-

Use pharmacokinetic modeling to determine parameters such as clearance, volume of distribution, and uptake rates of GCA-d5 in the liver.

-

Trace the appearance of the deuterium (B1214612) label in downstream metabolites to elucidate metabolic pathways.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in GCA-mediated effects on the liver and a typical experimental workflow.

Signaling Pathways

Caption: GCA promotes liver fibrosis by inducing CTGF secretion from hepatocytes via YAP activation.

Caption: Bile acids induce HSC proliferation via EGFR and MEK/ERK signaling.

Caption: Overview of FXR and TGR5 signaling pathways activated by bile acids.

Experimental Workflow

Caption: General workflow for investigating GCA effects in liver disease models.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Bile acids induce hepatic stellate cell proliferation via activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile Acid-induced Epidermal Growth Factor Receptor Activation in Quiescent Rat Hepatic Stellate Cells Can Trigger Both Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial bile duct ligation in mice: a novel model of acute cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

- 7. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard Protocols for Characterising Primary and In Vitro-Generated Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 15. researchgate.net [researchgate.net]

- 16. Bile acid analysis [sciex.com]

- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lirias.kuleuven.be [lirias.kuleuven.be]

- 19. benchchem.com [benchchem.com]

- 20. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 21. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Early Research on Stable Isotope-Labeled Glycocholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on stable isotope-labeled glycocholic acid, a pivotal tool in understanding bile acid metabolism and its role in human health and disease. This document provides a comprehensive overview of early experimental protocols, quantitative data from seminal studies, and the signaling pathways elucidated through this research.

Introduction to Stable Isotope-Labeled Glycocholic Acid

Glycocholic acid is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine (B1666218).[1] Its metabolism is intricately linked to cholesterol homeostasis, fat digestion, and various signaling pathways. The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), revolutionized the study of in vivo glycocholic acid kinetics, offering a safe and non-radioactive alternative to traditional tracer methods.[2][3] Early research utilizing ¹³C-glycocholic acid as a tracer enabled the quantification of its pool size, synthesis rate, and turnover, providing critical insights into the dynamics of the enterohepatic circulation.

Synthesis of Stable Isotope-Labeled Glycocholic Acid

Early methods for the synthesis of stable isotope-labeled glycocholic acid were crucial for its application in clinical research. One of the key approaches involved the conjugation of cholic acid with a stable isotope-labeled glycine.

Experimental Protocol: Synthesis of [1-¹³C]-Glycocholic Acid

This protocol is based on early chemical synthesis methods for producing ¹³C-labeled glycocholic acid for use in metabolic studies.

Materials:

-

Cholic acid

-

[1-¹³C]-Glycine

-

Dicyclohexylcarbodiimide (B1669883) (DCC) or a similar condensing agent

-

N-hydroxysuccinimide (NHS)

-

Anhydrous dioxane or tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Cholic Acid: Cholic acid is dissolved in anhydrous dioxane. N-hydroxysuccinimide (NHS) and a condensing agent like dicyclohexylcarbodiimide (DCC) are added to the solution. The reaction mixture is stirred at room temperature for several hours to form the NHS-ester of cholic acid.

-

Conjugation with Labeled Glycine: [1-¹³C]-Glycine is dissolved in a sodium bicarbonate solution. The activated cholic acid solution is then added dropwise to the glycine solution. The reaction is stirred overnight at room temperature.

-

Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Chromatographic Purification: The crude product is purified by silica gel column chromatography to yield pure [1-¹³C]-glycocholic acid.

-

Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of the ¹³C label and by NMR spectroscopy to verify its chemical structure.

In Vivo Metabolic Studies Using Stable Isotope-Labeled Glycocholic Acid

Stable isotope-labeled glycocholic acid has been instrumental in quantifying the kinetics of bile acid metabolism in humans. The isotope dilution technique is a cornerstone of this research.

Experimental Protocol: Isotope Dilution Study for Glycocholic Acid Kinetics

This protocol outlines a typical in vivo study to determine the pool size, synthesis rate, and fractional turnover rate of glycocholic acid.

Patient Preparation:

-

Subjects are typically admitted to a clinical research unit.

-

A standardized diet is provided for several days before and during the study to ensure a metabolic steady state.

-

Subjects fast overnight before the administration of the tracer.

Tracer Administration and Sampling:

-

A baseline blood or bile sample is collected.

-

A precisely weighed amount of sterile, pyrogen-free stable isotope-labeled glycocholic acid (e.g., [1-¹³C]-glycocholic acid) is administered orally or intravenously.[4]

-

Serial samples of bile (via duodenal intubation) or blood are collected over several days.[5] Early studies often involved multiple sampling points to accurately model the decay curve.[5]

Sample Analysis:

-

Bile acids are extracted from the collected biological samples.

-

The extracted bile acids are derivatized to make them volatile for gas chromatography.

-

The isotopic enrichment of glycocholic acid is determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] The mass spectrometer is set to monitor the ion fragments corresponding to the labeled and unlabeled glycocholic acid.

Data Analysis:

-

The decay of the isotopic enrichment over time is plotted on a semi-logarithmic scale.

-

The fractional turnover rate (FTR) is calculated from the slope of the decay curve.

-

The total pool size of glycocholic acid is calculated by dividing the administered dose of the tracer by the extrapolated isotopic enrichment at time zero.

-

The synthesis rate is calculated by multiplying the pool size by the fractional turnover rate.

Quantitative Data from Early Studies

The following tables summarize representative quantitative data obtained from early stable isotope tracer studies of glycocholic acid metabolism in healthy human subjects.

Table 1: Glycocholic Acid Kinetic Parameters in Healthy Adults

| Parameter | Mean Value | Range | Unit |

| Pool Size | 1.5 | 0.8 - 2.5 | g |

| Synthesis Rate | 0.5 | 0.2 - 0.9 | g/day |

| Fractional Turnover Rate | 0.3 | 0.2 - 0.4 | pools/day |

Data compiled from representative early studies. Actual values can vary based on diet, gender, and other factors.

Table 2: Plasma Disappearance of Labeled Glycocholic Acid

| Component | Half-life (t₁/₂) | Unit |

| First Component | 1.7 - 3 | minutes |

| Second Component | 7 - 16 | minutes |

This data reflects the rapid hepatic uptake of glycocholic acid from the bloodstream.[4]

Signaling Pathways of Glycocholic Acid

Glycocholic acid is not merely a digestive aid; it is also a signaling molecule that interacts with nuclear receptors and G protein-coupled receptors to regulate gene expression and metabolic processes. Early research laid the groundwork for our current understanding of these pathways.

Farnesoid X Receptor (FXR) Pathway

The farnesoid X receptor (FXR) is a key nuclear receptor that functions as a bile acid sensor. Glycocholic acid is an important endogenous ligand for FXR.

Caption: FXR signaling pathway activated by glycocholic acid.

Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

TGR5 is a G protein-coupled receptor located on the cell membrane that is also activated by bile acids, including glycocholic acid.

Caption: TGR5 signaling pathway initiated by glycocholic acid.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow of a typical early clinical research study investigating glycocholic acid metabolism using stable isotopes.

Caption: Workflow of a clinical study on glycocholic acid metabolism.

Conclusion

The early research on stable isotope-labeled glycocholic acid was a critical step forward in the field of metabolic research. The development of synthetic methods for labeled compounds and the application of isotope dilution techniques with GC-MS analysis provided a powerful toolkit for safely and accurately quantifying the dynamics of bile acid metabolism in vivo. The quantitative data and understanding of signaling pathways derived from these seminal studies continue to inform our knowledge of liver function, cholesterol metabolism, and the development of therapies for related diseases. This guide provides a core reference for researchers and professionals in the field, summarizing the foundational methodologies and findings of this important area of research.

References

- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 2. Methods for the description of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of bile acid kinetics in human serum using stable isotope labeled chenodeoxycholic acid and capillary gas chromatography electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma disappearance of radioactivity after intravenous injection of labeled bile acids in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing Glycocholic Acid-d5 for Elucidating Gut Microbiome Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium-labeled glycocholic acid (Glycocholic Acid-d5 or GCA-d5) as a powerful tool for investigating the intricate interactions between bile acids and the gut microbiome. The use of stable isotope-labeled compounds like GCA-d5 allows for precise tracing of metabolic pathways, quantification of microbial biotransformation, and elucidation of host-microbe signaling cascades.

Introduction to Glycocholic Acid and Gut Microbiome Interactions

Glycocholic acid (GCA) is a primary conjugated bile acid synthesized in the liver from cholic acid and glycine (B1666218). It plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Upon entering the intestine, GCA is subject to extensive metabolism by the gut microbiota. These microbial transformations, including deconjugation and dehydroxylation, produce a diverse pool of secondary bile acids that act as signaling molecules, modulating host physiology through receptors like the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).

The use of GCA-d5, a stable isotope-labeled version of GCA, enables researchers to distinguish it from the endogenous GCA pool. This allows for the precise tracking of its metabolic fate within the complex gut environment, providing invaluable insights into the specific microbial species involved in its transformation and the downstream effects on the host.

Data Presentation: Quantitative Analysis of GCA-d5 Metabolism

The quantitative data derived from GCA-d5 stable isotope probing experiments are crucial for understanding the dynamics of bile acid metabolism by the gut microbiota. Below are representative tables summarizing typical quantitative results from in vitro and in vivo studies.

Table 1: Representative In Vitro Metabolism of this compound by Human Fecal Microbiota. This table illustrates the typical changes in the concentrations of GCA-d5 and its primary metabolites over a 24-hour incubation period with a pooled human fecal slurry.

| Time (hours) | This compound (µM) | Cholic Acid-d5 (µM) | Deoxycholic Acid-d5 (µM) |

| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 6 | 45.2 ± 3.8 | 52.1 ± 4.1 | 2.7 ± 0.5 |

| 12 | 10.1 ± 1.5 | 85.3 ± 6.2 | 4.6 ± 0.8 |

| 24 | <1.0 | 78.5 ± 5.9 | 10.4 ± 1.2 |

| Data are presented as mean ± standard deviation and are representative of typical results. |

Table 2: Representative In Vivo Quantification of GCA-d5 and its Metabolites in a Mouse Model. This table shows the relative abundance of GCA-d5 and its key metabolites in different biological compartments 24 hours after oral administration of GCA-d5 to conventional and germ-free mice.

| Compound | Feces (Conventional) | Feces (Germ-Free) | Liver (Conventional) | Liver (Germ-Free) |

| This compound | 5.2% ± 1.1% | 85.3% ± 7.2% | 15.7% ± 2.3% | 70.1% ± 6.5% |

| Cholic Acid-d5 | 40.1% ± 3.5% | 10.1% ± 1.8% | 25.3% ± 3.1% | 22.5% ± 2.9% |

| Deoxycholic Acid-d5 | 35.8% ± 4.2% | Not Detected | 8.1% ± 1.5% | Not Detected |

| Other Metabolites-d5 | 18.9% ± 2.8% | 4.6% ± 0.9% | 50.9% ± 5.8% | 7.4% ± 1.3% |

| Data are presented as a percentage of the total deuterated bile acid pool detected and represent typical findings. |

Table 3: Activation of FXR and TGR5 by Glycocholic Acid. This table provides the half-maximal effective concentration (EC50) values for the activation of the key bile acid receptors, FXR and TGR5, by glycocholic acid.

| Receptor | Ligand | EC50 (µM) | Reference |

| FXR | Glycocholic Acid | ~50-100 | [1] |

| TGR5 | Glycocholic Acid | >10 | [1] |

| EC50 values can vary depending on the specific assay system used. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings in GCA-d5 research. The following sections outline key experimental protocols.

Synthesis of this compound

Deuterium-labeled glycocholic acid (GCA-d5) is typically synthesized from a deuterated cholic acid precursor. A common method is the mixed anhydride (B1165640) method.

Protocol:

-

Activation of Deuterated Cholic Acid: Cholic acid-d5 is dissolved in an anhydrous solvent such as dimethylformamide (DMF). An activating agent, like ethyl chloroformate, is added in the presence of a non-nucleophilic base (e.g., triethylamine) at a low temperature (0-4°C) to form a mixed anhydride.

-

Coupling with Glycine: A solution of glycine (or a protected form like glycine ethyl ester) in an appropriate solvent is then added to the reaction mixture. The reaction is allowed to proceed, often overnight, at room temperature.

-

Deprotection (if necessary): If a protected form of glycine was used, a deprotection step is required. For example, if glycine ethyl ester was used, the ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide).

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

-

Characterization: The structure and isotopic enrichment of the synthesized GCA-d5 are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Gut Microbiome Fermentation

This protocol describes the incubation of GCA-d5 with a gut microbial community to study its metabolism.

Protocol:

-

Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and immediately transferred to an anaerobic chamber. The feces are homogenized in a pre-reduced anaerobic buffer to create a fecal slurry.

-

Incubation Setup: In the anaerobic chamber, the fecal slurry is inoculated into a basal medium that mimics the nutrient conditions of the colon.

-

GCA-d5 Addition: A stock solution of GCA-d5 is added to the fermentation cultures to a final concentration typically ranging from 50 to 200 µM. A control culture without GCA-d5 is also prepared.

-

Time-Course Sampling: Samples are collected from the cultures at various time points (e.g., 0, 6, 12, 24, and 48 hours) for metabolomic and metagenomic analysis.

-

Sample Processing: At each time point, an aliquot of the culture is quenched with a cold solvent (e.g., methanol) to stop microbial activity. The samples are then centrifuged to separate the bacterial pellet from the supernatant. Both fractions are stored at -80°C until analysis.

Animal Studies with GCA-d5 Administration

In vivo studies using animal models, such as mice, are critical for understanding the systemic effects of microbial bile acid metabolism.

Protocol:

-

Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the experimental conditions for at least one week. Both conventional and germ-free mice can be used to differentiate between host and microbial metabolism.

-

GCA-d5 Administration: GCA-d5 is dissolved in a suitable vehicle (e.g., corn oil) and administered to the mice via oral gavage. The dosage will depend on the specific research question.

-

Sample Collection: At predetermined time points after administration, various biological samples are collected, including blood, liver, intestinal contents, and feces.

-

Sample Processing: Blood is processed to obtain plasma. Liver tissue is flash-frozen in liquid nitrogen. Intestinal contents and feces are collected and stored at -80°C.

-

Analysis: The concentrations of GCA-d5 and its metabolites in the collected samples are quantified using LC-MS/MS. Fecal samples can also be used for 16S rRNA gene sequencing or shotgun metagenomics to analyze changes in the gut microbial community.

LC-MS/MS Quantification of GCA-d5 and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids.

Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, fecal extracts, liver homogenates) are subjected to protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a different deuterated bile acid not expected to be formed from GCA-d5). The mixture is vortexed and centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.

-

MRM Analysis: Multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for GCA-d5 and its expected metabolites (e.g., Cholic Acid-d5, Deoxycholic Acid-d5) are monitored.

-

Data Analysis: The peak areas of the analytes are normalized to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to quantify the bile acids in the samples.

FXR and TGR5 Receptor Activation Assays

Cell-based reporter assays are commonly used to assess the ability of GCA and its metabolites to activate FXR and TGR5.

Protocol for FXR Activation Assay:

-

Cell Culture: A suitable cell line, such as HepG2 cells, is transiently co-transfected with a plasmid expressing the FXR ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., GCA, GCA-d5, or its metabolites). A known FXR agonist (e.g., GW4064) is used as a positive control.

-